molecular formula C6H6BBrO3 B1519803 5-Bromo-2-hydroxyphenylboronic acid CAS No. 89598-97-0

5-Bromo-2-hydroxyphenylboronic acid

Cat. No. B1519803
CAS RN: 89598-97-0
M. Wt: 216.83 g/mol
InChI Key: XSXTWLOHAGPBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxyphenylboronic acid is a boronic acid that can be used in the synthesis of pharmaceuticals . It is an arylboronic acid, with hydroxyl, carboxylic and ortho substituents .


Synthesis Analysis

Pinacol boronic esters, which include 5-Bromo-2-hydroxyphenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-hydroxyphenylboronic acid is C6H6BBrO3 . The average mass is 216.825 Da and the monoisotopic mass is 215.959335 Da .


Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron .


Physical And Chemical Properties Analysis

The density of 5-Bromo-2-hydroxyphenylboronic acid is 1.84g/cm3 . The boiling point is 378.3ºC at 760 mmHg . The melting point is 196-200ºC .

Scientific Research Applications

Synthesis of Pharmaceuticals

5-Bromo-2-hydroxyphenylboronic acid: is utilized in the synthesis of various pharmaceutical compounds. Its structure, featuring a boronic acid group along with hydroxyl and bromo substituents, makes it a versatile intermediate in organic synthesis .

Inhibition of Bacterial Growth

This compound has been shown to inhibit bacterial growth by binding to DNA-dependent RNA polymerase, which is crucial for bacterial transcription and replication. This property is being explored for the development of new antibacterial agents .

Sensing Applications

Due to the interaction of boronic acids with diols and strong Lewis bases, 5-Bromo-2-hydroxyphenylboronic acid can be used in sensing applications. It can be part of homogeneous assays or heterogeneous detection systems, including those at the interface of sensing materials or within the bulk sample .

Biological Labelling and Protein Manipulation

The compound’s ability to interact with diols allows it to be used in biological labelling, protein manipulation, and modification. This application is significant in the field of biochemistry for studying protein functions and interactions .

Separation Technologies

5-Bromo-2-hydroxyphenylboronic acid: can be employed in separation technologies, such as electrophoresis of glycated molecules. This is particularly useful in the analysis of glycoproteins and other post-translationally modified proteins .

Development of Therapeutics

The compound’s boronic acid group is instrumental in the development of therapeutics. It has been used in the controlled release of insulin and other drugs, highlighting its potential in drug delivery systems .

Mechanism of Action

The most important application of organoboron compounds like 5-Bromo-2-hydroxyphenylboronic acid is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .

Safety and Hazards

5-Bromo-2-hydroxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

5-Bromo-2-hydroxyphenylboronic acid is a boronic acid that can be used in the synthesis of pharmaceuticals . It is an arylboronic acid, with hydroxyl, carboxylic and ortho substituents . Its future directions could involve further exploration of its synthesis and applications in pharmaceuticals .

properties

IUPAC Name

(5-bromo-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXTWLOHAGPBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656973
Record name (5-Bromo-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxyphenylboronic acid

CAS RN

89598-97-0
Record name (5-Bromo-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydroxyphenylboronic acid
Reactant of Route 2
5-Bromo-2-hydroxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-hydroxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-hydroxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-hydroxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-hydroxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.